4-{[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]METHYL}BENZOIC ACID
Description
4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3
Properties
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(22)15-8-6-13(7-9-15)11-23-17-10-16(19-12-20-17)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQBYLTYYDEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds . The reaction conditions typically involve the use of boron reagents, palladium catalysts, and appropriate solvents. Industrial production methods may involve scale-up of these reactions using solid-phase supported synthesis techniques .
Chemical Reactions Analysis
4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form sulfoxides or sulfones, and it can undergo nucleophilic substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell growth . In medicine, it is being explored for its potential use in the treatment of various diseases, including hypertension and microbial infections . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid can be compared with other similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs . These compounds also exhibit diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
